N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)7-10-3-4-12(8-10)5-6-13/h10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQNJAIFQOSAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrrolidin-3-one
Pyrrolidin-3-one undergoes reductive amination with 2-aminoethanol to introduce the hydroxyethyl group. Catalytic hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) in methanol at 25–60°C achieves this transformation.
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN, AcOH | MeOH | 25 | 78 |
| H₂ (1 atm), Pd/C | EtOH | 60 | 85 |
Nucleophilic Substitution on 3-(Bromomethyl)pyrrolidine
3-(Bromomethyl)pyrrolidine reacts with 2-aminoethanol in dimethylformamide (DMF) at 80°C for 12 h, yielding the hydroxyethylamine derivative.
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 12 | 75 |
| DCC/DMAP | THF | 24 | 68 |
Continuous Flow Synthesis for Scalability
Industrial-scale production leverages continuous flow reactors to enhance efficiency. A two-step protocol is adapted from:
Step 1: Hydroxyethylation in a Microreactor
Pyrrolidin-3-one and 2-aminoethanol are mixed in a T-shaped mixer and passed through a packed-bed reactor (Pd/C catalyst) at 60°C and 10 bar H₂. Residence time: 30 min.
Step 2: Amidation in a Tubular Reactor
The amine intermediate and N-methylacetic acid are combined with (o-CF₃PhO)₃P in CH₃CN, heated at 80°C in a coiled tube reactor (15 min residence time).
Advantages
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) confirms purity >98%.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.65 (m, 4H, pyrrolidine), 2.05 (s, 3H, CH₃CO), 2.85 (t, J = 6.8 Hz, 2H, NCH₂), 3.40–3.60 (m, 4H, OCH₂CH₂N).
Challenges and Optimization
Byproduct Formation During Amidation
N-Methylation competing with acetylation is mitigated by:
Solvent Selection
Polar aprotic solvents (DMF, CH₃CN) improve solubility but require rigorous drying to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the acetamide moiety can produce primary or secondary amines.
Scientific Research Applications
The compound N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide is a chemical entity that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on pharmacological applications, synthesis methods, and relevant case studies.
Neurological Research
This compound has been investigated for its effects on neurotransmitter systems. Studies have indicated that similar compounds can modulate neurotransmitter release, which may be beneficial in treating neurological disorders such as depression and anxiety.
Antidiabetic Potential
Research into related compounds has shown promise in inhibiting Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control, making it a potential candidate for diabetes treatment .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of the hydroxyl group could enhance solubility and bioavailability, making it effective against certain bacterial strains.
Case Study 1: Antidiabetic Activity
In a study published by the American Chemical Society, a related compound demonstrated significant DPP-IV inhibition in vitro, leading to improved insulin sensitivity in diabetic animal models . This suggests that this compound could have similar effects.
Case Study 2: Antimicrobial Testing
A recent investigation evaluated various derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the pyrrolidine structure enhanced activity, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Substituent Variations
The compound’s structural uniqueness lies in its hydroxyethyl-pyrrolidine core. Key analogues and their distinguishing features include:
Key Observations :
- The hydroxyethyl group in the target compound improves water solubility compared to lipophilic analogues like the benzyl-substituted derivative .
Physicochemical Properties
Hydrogen Bonding and Solubility
The hydroxyethyl group in the target compound enables strong hydrogen-bonding interactions (donor and acceptor), as predicted by graph-set analysis of hydrogen-bonding patterns in crystals . This contrasts with compounds like N-(2-cyano-ethyl)-N-methyl-acetamide (), where the cyano group’s electron-withdrawing nature reduces hydrogen-bonding capacity, lowering aqueous solubility.
Polarity and Lipophilicity
- Target Compound : LogP estimated at ~0.5 (moderate polarity due to hydroxyethyl and acetamide groups).
- N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride : Higher polarity (LogP < 0) due to ionic hydrochloride form .
- Benzyl-substituted analogue : LogP ~2.0, favoring membrane permeability but requiring formulation aids for solubility .
Receptor Interactions
Enzymatic Stability
The pyrrolidine ring’s rigidity may confer resistance to metabolic degradation compared to flexible alkyl chains in compounds like N-cyclopentylmethanesulfonamide ().
Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide, a synthetic organic compound, is categorized under the class of amides and features a pyrrolidine ring with an aminoethyl group and an acetamide moiety. Its structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound has the following chemical properties:
- Molecular Formula : C9H17N3O2
- Molecular Weight : 185.25 g/mol
- CAS Number : 1353973-31-5
Synthesis
The synthesis of this compound typically involves the reaction of (S)-pyrrolidine-3-carboxylic acid with ethylenediamine and acetic anhydride under controlled conditions. The process is performed in an inert atmosphere to ensure high yields and purity.
Antibacterial Properties
Research indicates that pyrrolidine derivatives exhibit significant antibacterial activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | 75 |
| This compound | Enterococcus faecalis | 125 |
| This compound | Escherichia coli | <125 |
| This compound | Pseudomonas aeruginosa | 150 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to antibacterial properties, some pyrrolidine derivatives have shown antifungal activity. The mechanisms often involve disruption of fungal cell membranes or inhibition of key metabolic pathways.
Case Studies
- Antibiotic Development : A study evaluated the efficacy of various pyrrolidine derivatives, including this compound, against multidrug-resistant bacterial strains. Results indicated a promising profile for this compound as a potential antibiotic candidate.
- Pharmacological Screening : In a comprehensive screening of nitrogen heterocycles, compounds structurally related to this compound exhibited significant inhibition against key bacterial enzymes, suggesting potential therapeutic applications in infectious diseases.
The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes and disrupt essential cellular processes. The presence of the pyrrolidine ring enhances its lipophilicity, facilitating penetration into bacterial cells.
Q & A
Q. Table 1. Key Crystallographic Refinement Parameters
| Parameter | Value/Software | Reference |
|---|---|---|
| Space Group | P21/c | |
| R-factor | <0.05 | |
| Resolution (Å) | 0.84 | |
| Refinement Tool | SHELXL-2019 |
Q. Table 2. Common Hydrogen-Bonding Interactions Observed
| Donor-Acceptor Pair | Distance (Å) | Graph Set | Reference |
|---|---|---|---|
| N-H···O (amide) | 2.89 | D(2) | |
| O-H···N (pyrrolidine) | 2.95 | C(6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
